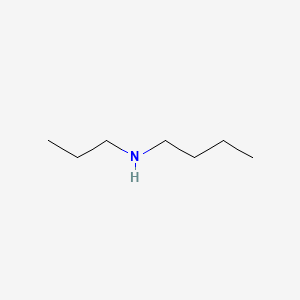

1-Butanamine, N-propyl-

描述

Contextual Significance of Alkyl Amines in Contemporary Research

Alkyl amines are a class of organic compounds that serve as fundamental building blocks in numerous areas of chemical and biological science. biospace.com These compounds, characterized by a nitrogen atom bonded to at least one alkyl group, are ubiquitous motifs in a vast array of functional molecules, including medicines, agrochemicals, biological probes, and advanced materials. thegauntgroup.com Their significance in the pharmaceutical sector is particularly noteworthy, with estimates suggesting that approximately 35% of all pharmaceuticals contain an alkylamine scaffold. thegauntgroup.com The presence of an amine functional group can enhance the hydrogen bonding capacity, solubility, and bioavailability of drug candidates. thegauntgroup.com

The widespread application of alkyl amines has fueled the continuous development of novel and efficient synthetic methodologies. thegauntgroup.com Beyond pharmaceuticals, alkyl amines are crucial intermediates in the production of surfactants, dyes, rubber chemicals, and corrosion inhibitors. biospace.com They are utilized in water treatment processes and as precursors for manufacturing high-quality fertilizers and papers. biospace.com The versatility and importance of this class of compounds ensure they remain a central focus of academic and industrial research, driving innovation in fields from materials science to medicinal chemistry. thegauntgroup.comemergenresearch.com

Scope of Academic Inquiry for N-Propyl-1-butanamine

N-Propyl-1-butanamine, also known as N-propylbutylamine, is a secondary aliphatic amine that serves as a representative example for academic study within the broader class of alkyl amines. cymitquimica.com Its structure, consisting of a propyl group and a butyl group attached to a nitrogen atom, makes it a simple yet relevant model for investigating the chemical behavior and synthetic utility of asymmetric secondary amines. Academic inquiry into this compound focuses on its fundamental chemical properties, reaction pathways, and its role as a precursor in organic synthesis.

The physical and chemical properties of N-Propyl-1-butanamine are well-documented in chemical literature, providing a solid foundation for its study. nist.govnist.govnih.gov

Table 1: Physicochemical Properties of N-Propyl-1-butanamine

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₇N | nist.govnist.gov |

| Molecular Weight | 115.2166 g/mol | nist.govnist.gov |

| CAS Registry Number | 20193-21-9 | nist.govnist.govnih.gov |

| IUPAC Standard InChI | InChI=1S/C7H17N/c1-3-5-7-8-6-4-2/h8H,3-7H2,1-2H3 | nist.govnist.gov |

| IUPAC Standard InChIKey | CWYZDPHNAGSFQB-UHFFFAOYSA-N | nist.govnist.gov |

Research involving N-Propyl-1-butanamine often explores its utility as a synthetic intermediate. It is used as a building block for creating more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. The reactivity of the secondary amine group is of particular interest. For instance, it undergoes nitrosation reactions with nitrosating agents, such as sodium nitrite (B80452) under acidic conditions, to form compounds like N-Nitroso-N-Propyl-1-Butanamine. ontosight.ai The study of such reactions is significant for understanding the formation mechanisms of N-nitrosoamines, a class of compounds known for their distinct chemical properties. ontosight.ai

Furthermore, the compound is a subject of spectroscopic studies. Detailed spectral data, including mass spectrometry and infrared spectroscopy, are available through various chemical databases. nist.govnih.gov This information is crucial for its identification and for distinguishing it from its structural isomers, providing valuable data for analytical chemistry and structural elucidation studies. The academic inquiry into N-Propyl-1-butanamine thus encompasses its synthesis, reactivity, and analytical characterization, contributing to the fundamental understanding of secondary alkyl amines.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Butanamine, N-propyl- |

| N-Nitroso-N-Propyl-1-Butanamine |

| N-propylbutylamine |

Structure

3D Structure

属性

IUPAC Name |

N-propylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-5-7-8-6-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYZDPHNAGSFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066566 | |

| Record name | 1-Butanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20193-21-9 | |

| Record name | N-Propyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y441J3U9FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Studies of N Propyl 1 Butanamine

Fundamental Reactivity of the Secondary Amine Moiety

Nucleophilic Characteristics and Electrophilic Interactions

The defining characteristic of the secondary amine moiety in N-propyl-1-butanamine is the presence of a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. byjus.com This allows it to react with a variety of electron-deficient species, known as electrophiles. The nucleophilicity of amines is a well-established principle in organic chemistry, demonstrating that they are generally more nucleophilic than their alcohol or ether counterparts. libretexts.org This enhanced reactivity means that, unlike alcohols which often require conversion to a more nucleophilic conjugate base, amines can directly react with electrophiles like alkyl halides. libretexts.org

The reactivity of N-propyl-1-butanamine is influenced by steric factors. The propyl and butyl groups attached to the nitrogen atom create some steric hindrance, which can modulate its nucleophilicity compared to less bulky amines. masterorganicchemistry.com Nevertheless, it readily participates in reactions typical for secondary amines, such as acylation and alkylation. byjus.com For instance, it can react with acid chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. libretexts.orgbyjus.com

Acid-Base Equilibria and Salt Formation Dynamics

In accordance with the Brønsted-Lowry acid-base theory, N-propyl-1-butanamine acts as a base by accepting a proton (H⁺) with its nitrogen lone pair. libretexts.orgchemguide.co.uk When it reacts with an acid, it forms an ammonium (B1175870) salt. mnstate.edu This process is a reversible equilibrium, as shown by the reaction with a generic acid (HA):

The strength of an amine as a base is commonly discussed in terms of the pKa of its conjugate acid (the ammonium ion). libretexts.org For comparison, the pKa of the conjugate acid of n-butylamine is 10.78. wikipedia.org Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making secondary amines like N-propyl-1-butanamine generally stronger bases than ammonia (B1221849). libretexts.orglibretexts.org The presence of both a propyl and a butyl group enhances this effect.

The position of the equilibrium depends on the strength of the acid. Strong acids will completely convert the amine to its corresponding ammonium salt. mnstate.edu These salts are typically water-soluble crystalline solids. The free amine can be regenerated from its salt by treatment with a strong base. mnstate.edu

Alkylation and Imine Formation Reactivity

N-Alkylation Pathways with Alkyl Halides

N-propyl-1-butanamine can undergo N-alkylation when treated with alkyl halides, a classic example of a nucleophilic substitution reaction. ucalgary.ca The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca This reaction typically proceeds via an SN2 mechanism, especially with primary alkyl halides. tminehan.com

The initial product of this reaction is a tertiary amine. However, a significant challenge in the N-alkylation of secondary amines is the potential for overalkylation. ucalgary.camnstate.edu The resulting tertiary amine is also nucleophilic and can compete with the starting secondary amine for the remaining alkyl halide. This can lead to the formation of a quaternary ammonium salt, as shown in the reaction sequence below:

Step 1: Formation of a Tertiary Amine

Followed by deprotonation to yield the neutral tertiary amine.Step 2: Formation of a Quaternary Ammonium Salt

The selectivity of the reaction can be influenced by several factors, including the stoichiometry of the reactants, the nature of the solvent, and the presence of a catalyst. whiterose.ac.uk Using an excess of the amine can favor monoalkylation. mnstate.edu The reaction rate is also sensitive to solvent polarity; polar solvents can stabilize the charged transition state of the SN2 reaction, potentially increasing the reaction rate. pearson.com

Condensation Reactions Leading to Imine Structures

When N-propyl-1-butanamine reacts with aldehydes or ketones, it does not form an imine but rather an enamine . chemistrysteps.comyoutube.com Imines are characterized by a C=N double bond and are formed from the reaction of carbonyl compounds with primary amines. chemistrysteps.com Secondary amines, lacking the necessary second proton on the nitrogen, undergo a related condensation reaction to yield enamines, which are compounds containing both an alkene and an amine functional group. youtube.comchemistrysteps.com

The formation of an enamine is a reversible, acid-catalyzed process. masterorganicchemistry.com The mechanism proceeds through several steps:

Nucleophilic Attack: The nitrogen of N-propyl-1-butanamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine or hemiaminal. youtube.com

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion . youtube.comlibretexts.org

Deprotonation: Since the nitrogen lacks a proton to be removed to form a neutral imine, a base removes a proton from an adjacent carbon (the α-carbon of the original carbonyl compound). This results in the formation of a C=C double bond and neutralizes the nitrogen, yielding the final enamine product. youtube.comchemistrysteps.comlibretexts.org

Specific Reaction Mechanisms and Kinetic Investigations

The reactions of N-propyl-1-butanamine follow well-understood mechanistic pathways characteristic of secondary amines. As detailed previously, N-alkylation with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.catminehan.com The rate of this reaction is dependent on the concentrations of both the amine and the alkyl halide. pearson.com Kinetic studies on related systems have shown that the rate constants for the formation of the secondary and tertiary amine products can be determined, highlighting the issue of competing overalkylation reactions. nih.gov Discrepancies in reported reactivity for alkylation reactions can often be resolved by systematic kinetic studies under controlled conditions, varying factors like solvent polarity, temperature, and base strength.

The formation of enamines from N-propyl-1-butanamine and carbonyl compounds also follows a defined, multi-step mechanism. youtube.com The rate-determining step in enamine formation is generally the elimination of water to form the iminium ion. masterorganicchemistry.com The reaction rate is highly dependent on the pH of the solution. It is slow at both very high and very low pH but reaches a maximum rate at a weakly acidic pH (around 4-5). This is because at low pH, the amine nucleophile is excessively protonated and non-reactive, while at high pH, there is not enough acid to effectively protonate the carbonyl and carbinolamine intermediates.

The specific steric profile of N-propyl-1-butanamine, with its n-propyl and n-butyl substituents, will influence the kinetics of these reactions. The bulk of these alkyl groups can slow the rate of nucleophilic attack compared to less hindered secondary amines like dimethylamine, but they are not so large as to completely inhibit reactivity. masterorganicchemistry.com

Amine-Nitric Oxide Interactions and Diazeniumdiolate Formation

The reaction between amines and nitric oxide (NO) is a significant area of study, partly due to the biological relevance of nitric oxide as a signaling molecule. nih.gov These reactions can lead to different products, primarily N-nitrosamines and N-diazeniumdiolates, depending on the structure of the amine precursor and the reaction conditions. nih.gov For secondary monoamines like N-propyl-1-butanamine, the formation of N-diazeniumdiolates is often favored under anaerobic conditions and high pressures of nitric oxide. nih.gov

N-diazeniumdiolates are valued as NO-donor compounds because they can be synthesized to be stable and are capable of releasing nitric oxide under physiological conditions. nih.gov The formation of these compounds from a secondary amine like N-propyl-1-butanamine involves the addition of two molecules of nitric oxide to the amine.

Two primary mechanisms have been proposed for the formation of N-diazeniumdiolates under anaerobic conditions. nih.gov

Radical Mechanism: In this pathway, one molecule of nitric oxide reacts with the amine to form a nitrosamine radical anion. This intermediate then reacts with a second molecule of nitric oxide to yield the diazeniumdiolate. nih.gov

Dimer Mechanism: This alternative hypothesis suggests that nitric oxide first dimerizes to form dinitrogen dioxide (N₂O₂). This dimer then acts as an electrophile, coupling with the amine to form the diazeniumdiolate. nih.gov

The reaction of N-propyl-1-butanamine with nitric oxide can be represented as follows:

R₂NH + 2NO → R₂N-N(O)=NO⁻ H⁺

For N-propyl-1-butanamine, this reaction would yield the corresponding N-propyl-N-butyl-diazeniumdiolate. The structure of the amine is a critical factor in determining the product distribution. While polyamines can lead to a mixture of N-nitrosamines and diazeniumdiolates, monoamines generally show a preference for the formation of N-diazeniumdiolates. nih.gov This preference is attributed to factors such as steric hindrance and the electronic environment of the nitrogen atom.

| Reactant | Product | Reaction Type |

| N-Propyl-1-butanamine | N-propyl-N-butyl-diazeniumdiolate | Diazeniumdiolate Formation |

| Nitric Oxide |

Carbonyl-Amine Condensation Processes

The reaction of amines with carbonyl compounds such as aldehydes and ketones is a fundamental transformation in organic chemistry, known as alkylimino-de-oxo-bisubstitution. wikipedia.org This acid-catalyzed reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

For a secondary amine like N-propyl-1-butanamine, the initial step is the nucleophilic attack on the carbonyl carbon to form a zwitterionic intermediate. This is followed by a proton transfer to yield a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.org

The fate of the hemiaminal intermediate depends on the structure of the reactants. Unlike primary amines, which can readily eliminate water to form a stable imine, secondary amines lack a proton on the nitrogen atom necessary for this direct elimination pathway. wikipedia.org Consequently, two main pathways are possible for the reaction of N-propyl-1-butanamine with a carbonyl compound:

Enamine Formation: If the carbonyl compound possesses a proton on the alpha-carbon (the carbon adjacent to the carbonyl group), the hemiaminal can eliminate water through a process involving the removal of this alpha-proton. This results in the formation of an enamine, a compound characterized by a carbon-carbon double bond adjacent to a nitrogen atom. wikipedia.org

Aminal Formation: If the carbonyl compound lacks an alpha-proton, or under different reaction conditions, the hemiaminal can react with a second molecule of the amine to form an aminal. This structure contains two amine groups attached to the same carbon atom. wikipedia.org

The table below illustrates the expected products from the condensation of N-propyl-1-butanamine with different types of carbonyl compounds.

| N-Propyl-1-butanamine Reacts With: | Intermediate | Final Product |

| Aldehyde with α-hydrogens (e.g., propanal) | Hemiaminal | Enamine |

| Ketone with α-hydrogens (e.g., acetone) | Hemiaminal | Enamine |

| Aldehyde without α-hydrogens (e.g., formaldehyde) | Hemiaminal | Aminal |

Theoretical and Computational Investigations of N Propyl 1 Butanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometries, which collectively govern the chemical behavior of N-propyl-1-butanamine.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and localization of these "frontier" orbitals provide critical insights into the molecule's nucleophilic and electrophilic nature. youtube.compku.edu.cn

Highest Occupied Molecular Orbital (HOMO): This orbital represents the outermost electrons of the molecule. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity and basicity). For an amine like N-propyl-1-butanamine, the HOMO is typically characterized by a significant contribution from the nitrogen atom's lone pair of electrons. This localization makes the nitrogen atom the primary site for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons, defining its electrophilicity. youtube.com Reactions occur when a nucleophile's HOMO interacts with an electrophile's LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies and shapes of these orbitals. researchgate.net For N-propyl-1-butanamine, FMO analysis predicts that the nitrogen lone pair will be the most reactive site for reactions with acids and electrophiles.

| Orbital/Concept | Description | Implication for N-Propyl-1-butanamine Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that contains electrons. | Localized on the nitrogen lone pair, making it the primary nucleophilic and basic site. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that does not contain electrons. | Determines the molecule's ability to act as an electrophile or accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a given reaction. This surface connects reactants, transition states, and products, providing a quantitative understanding of reaction feasibility and kinetics. Transition State Theory (TST) is then applied to calculate reaction rate constants from the properties of the reactants and the transition state.

A key application is in studying hydrogen abstraction reactions, which are critical in combustion and atmospheric chemistry. nih.gov For a molecule like N-propyl-1-butanamine, abstraction can occur at several sites. Theoretical calculations can identify the transition state (TS) for each possible abstraction pathway and determine the associated activation energy (the energy barrier that must be overcome for the reaction to proceed).

For instance, in reactions with radicals like hydroxyl (•OH), calculations on similar amines show that the activation barriers for hydrogen abstraction are typically lowest for the C-H bonds alpha to the nitrogen atom (the Cα-site). nih.gov This is due to the resonance stabilization of the resulting radical by the adjacent nitrogen atom. The N-H bond, despite being polar, often presents a higher activation barrier for abstraction by certain radicals. nih.gov

| Concept | Definition | Relevance to N-Propyl-1-butanamine Reactions |

|---|---|---|

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Used to locate stable structures (reactants, products) and transition states. |

| Transition State (TS) | The highest energy point along the lowest energy path of a reaction; an unstable, transient species. | The energy of the TS determines the activation barrier of the reaction. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between reactants and the transition state. | Lower activation energies lead to faster reaction rates, as predicted by Transition State Theory. For hydrogen abstraction, the Cα-H bonds are expected to have the lowest Ea. |

Computational Thermochemistry of Amine-Based Reactions

Thermochemical analysis involves calculating the energy changes that occur during a chemical reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values determine the spontaneity and equilibrium position of a reaction.

The reaction between amines and carbon dioxide (CO₂) is of immense industrial and environmental importance, particularly in carbon capture technologies. nih.gov Computational studies are vital for elucidating the reaction mechanisms, which can be complex. For secondary amines like N-propyl-1-butanamine, two primary mechanisms are often considered:

Zwitterion Mechanism: This two-step mechanism involves the initial formation of a zwitterionic intermediate through a nucleophilic attack of the amine nitrogen on the carbon atom of CO₂. This intermediate is then deprotonated by a second amine molecule (acting as a base) to form a stable carbamate (B1207046) salt. nih.gov

Termolecular Mechanism: This mechanism proposes that a single transition state involves the amine, CO₂, and a second amine molecule that acts as a proton shuttle, facilitating the direct formation of the carbamate without a stable zwitterionic intermediate. researchgate.net

| Step | Zwitterion Mechanism | Termolecular Mechanism |

|---|---|---|

| 1 | Amine + CO₂ ⇌ Zwitterion | Amine + CO₂ + Base ⇌ [Amine-CO₂-Base]‡ → Carbamate + Protonated Base |

| 2 | Zwitterion + Base → Carbamate + Protonated Base |

Accurate computational thermochemistry requires a thorough exploration of the conformational space to identify all low-energy conformers. The relative population of each conformer at a given temperature is described by the Boltzmann distribution. The total Gibbs free energy of the species is then calculated as a weighted average over the entire ensemble. missouri.edu Neglecting conformational flexibility and only using the most stable conformer can lead to significant errors in calculated reaction energies and equilibria, especially in solution-phase reactions where solvent interactions can stabilize different conformers. missouri.edu

| Computational Approach | Description | Advantage/Disadvantage |

|---|---|---|

| Most Stable Structure (MSS) | Calculations are based solely on the single, lowest-energy conformer found. | Computationally less expensive but may be inaccurate for flexible molecules. |

| Boltzmann Distribution (BD) Ensemble | Thermodynamic properties are calculated as a weighted average over all significant conformers, with weights determined by the Boltzmann factor. | More accurate representation of a real system in solution, but computationally intensive as it requires a full conformational search. missouri.edu |

Modeling of Environmental Transformation Pathways

Computational models are instrumental in predicting the environmental fate of chemical compounds. For N-propyl-1-butanamine, a primary environmental transformation pathway is atmospheric oxidation, primarily initiated by reactions with photochemically generated radicals such as the hydroxyl radical (•OH). nih.gov

Modeling these pathways involves several steps:

Identification of Reactive Sites: As discussed in Section 5.1.2, quantum chemical calculations can determine the activation energies for radical attack at different sites on the molecule. For N-propyl-1-butanamine, hydrogen abstraction from the C-H bonds adjacent to the nitrogen is expected to be the dominant initial step. nih.gov

Prediction of Degradation Products: Once the initial radical is formed, subsequent reactions (e.g., addition of O₂, subsequent decomposition) can be modeled to predict the formation of primary degradation products like imines, aldehydes, and smaller amines.

Calculation of Reaction Rates: Using Transition State Theory and calculated activation energies, atmospheric lifetimes can be estimated. The rate of the initial reaction with •OH is often the rate-limiting step that determines how long the compound will persist in the atmosphere.

These theoretical predictions are crucial for environmental risk assessment, helping to identify persistent, bioaccumulative, or toxic degradation products and to estimate the environmental exposure to the parent compound.

Photo-oxidation Mechanisms

The atmospheric photo-oxidation of N-propyl-1-butanamine is primarily initiated by its reaction with hydroxyl (OH) radicals, which are abundant in the troposphere during the day. While direct studies on N-propyl-1-butanamine are limited, the mechanism can be inferred from studies on similar aliphatic amines. The initial step involves the abstraction of a hydrogen atom from the amine.

The potential sites for hydrogen abstraction on N-propyl-1-butanamine are the N-H group, the α-C-H bonds on both the propyl and butyl chains, and the other C-H bonds along the alkyl chains. Theoretical calculations on related amines, such as n-butylamine, suggest that H-abstraction by OH radicals is a key initial step. nih.govnih.gov For primary amines, abstraction from the amino group and the α-carbon are significant pathways. nih.govnih.gov In the case of the secondary amine N-propyl-1-butanamine, the reaction with OH radicals is expected to proceed via hydrogen abstraction from the N-H group, as well as from the various C-H bonds.

Following hydrogen abstraction, the resulting aminoalkyl radical will react with molecular oxygen (O2) to form a peroxy radical. This peroxy radical can then undergo further reactions, such as with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of oxidation products.

A generalized reaction scheme for the OH-initiated photo-oxidation of N-propyl-1-butanamine can be proposed as follows:

Initiation (H-abstraction): CH3(CH2)3NH(CH2)2CH3 + OH → •CH2(CH2)2CH2NH(CH2)2CH3 + H2O CH3(CH2)3NH(CH2)2CH3 + OH → CH3(CH2)3N•(CH2)2CH3 + H2O

Peroxy Radical Formation: •CH2(CH2)2CH2NH(CH2)2CH3 + O2 → OOCH2(CH2)2CH2NH(CH2)2CH3 CH3(CH2)3N•(CH2)2CH3 + O2 → CH3(CH2)3N(OO•)(CH2)2CH3

Fate of Peroxy Radicals: The subsequent reactions of these peroxy radicals will determine the final degradation products.

Atmospheric Degradation Product Prediction

The atmospheric degradation of N-propyl-1-butanamine is predicted to lead to a variety of products, primarily through its reaction with OH radicals. Based on studies of similar amines, the major products are expected to be aldehydes, ketones, and smaller amines, as well as nitrogen-containing compounds such as imines and amides. ntnu.no

Theoretical studies on analogous amines, such as 2-amino-2-methyl-1-propanol, have shown that the specific degradation products depend on the initial site of hydrogen abstraction. nih.gov For N-propyl-1-butanamine, abstraction from the carbon atoms adjacent to the nitrogen (α-carbons) is likely to be a major pathway. This would lead to the formation of butanal and propanal, along with N-propylamine and N-butylamine, respectively, after a series of reactions.

Table 1: Predicted Atmospheric Degradation Products of N-Propyl-1-butanamine

| Precursor Compound | Predicted Degradation Product |

| N-Propyl-1-butanamine | Butanal |

| N-Propyl-1-butanamine | Propanal |

| N-Propyl-1-butanamine | N-Propylamine |

| N-Propyl-1-butanamine | N-Butylamine |

| N-Propyl-1-butanamine | Imines |

| N-Propyl-1-butanamine | Amides |

| N-Propyl-1-butanamine | Nitrosamines (in the presence of NOx) |

The formation of nitrosamines, such as N-nitroso-N-propyl-1-butanamine, is a potential concern in environments with high concentrations of nitrogen oxides (NOx). ntnu.no These compounds can be formed from the reaction of the amine with nitrous acid or other nitrosating agents.

Research Applications and Functional Roles of N Propyl 1 Butanamine

Applications in Materials Science

In the realm of materials science, N-Propyl-1-butanamine is investigated for its utility in surface modification, the synthesis of porous materials, and as a corrosion inhibitor. These applications primarily stem from the reactivity of its secondary amine group and the influence of its alkyl chains on intermolecular interactions.

Film-Forming Properties and Surface Modification

While specific studies detailing the film-forming properties of N-Propyl-1-butanamine are not extensively documented in publicly available literature, the behavior of analogous secondary amines allows for an understanding of its potential in surface modification. Amines, in general, are known to form thin films and self-assembled monolayers (SAMs) on various substrates. This capability is attributed to the interaction of the lone pair of electrons on the nitrogen atom with the surface.

The process of surface modification with amines can alter the surface energy, wettability, and chemical reactivity of a material. For instance, the amine group can be tethered to a polymer backbone, such as poly(methyl methacrylate) (PMMA), through a process known as aminolysis, resulting in an amine-terminated surface. This modification can reverse the electroosmotic flow in microchannels and provide sites for the immobilization of biomolecules like enzymes.

The general characteristics of amine-based surface modification are summarized in the table below.

| Property | Description | Potential Relevance for N-Propyl-1-butanamine |

| Adsorption Mechanism | The amine headgroup interacts with the substrate surface through Lewis acid-base interactions or hydrogen bonding. | The nitrogen atom in N-Propyl-1-butanamine can act as a Lewis base, facilitating adsorption onto metallic or oxide surfaces. |

| Film Structure | The alkyl chains of the amine molecules can self-assemble into ordered structures, influencing the film's density and thickness. | The propyl and butyl chains of N-Propyl-1-butanamine would influence the packing density and hydrophobic character of the resulting film. |

| Surface Energy Modification | The terminal groups of the adsorbed amine molecules dictate the new surface energy of the material. | A film of N-Propyl-1-butanamine would be expected to create a more hydrophobic surface due to its alkyl chains. |

Role as a Pore-Directing Template in Microporous Materials Synthesis

In the synthesis of microporous materials such as zeolites and silicoaluminophosphates (SAPOs), organic molecules are often employed as structure-directing agents (SDAs) or templates. These molecules guide the organization of the inorganic framework, leading to the formation of specific pore architectures. While direct evidence of N-Propyl-1-butanamine as an SDA is limited, the use of other amines in this capacity is well-established.

For example, smaller amines like n-butylamine have been successfully used as an OSDA in the cost-effective synthesis of SAPO-34, a catalyst with applications in methanol-to-olefin conversion. The size and shape of the amine molecule, along with its charge distribution, play a critical role in determining the final structure of the microporous material. It is plausible that N-Propyl-1-butanamine, with its specific steric and electronic profile, could direct the formation of novel zeolite or other microporous structures, though specific research in this area is not widely reported.

The table below outlines the general role of amines as structure-directing agents.

| Parameter | Role in Microporous Material Synthesis |

| Molecular Size and Shape | Dictates the dimensions and connectivity of the pores and channels within the inorganic framework. |

| Charge Distribution | Influences the interaction with the inorganic precursor species, guiding the assembly of the framework. |

| Flexibility | The conformational flexibility of the alkyl chains can affect the packing of the organic molecules within the forming pores. |

Corrosion Inhibition Mechanisms on Metallic Surfaces

Aliphatic amines are widely recognized for their ability to inhibit the corrosion of various metals and alloys, particularly in acidic environments. The primary mechanism of corrosion inhibition by amines involves the adsorption of the molecule onto the metallic surface, forming a protective barrier that isolates the metal from the corrosive medium.

The lone pair of electrons on the nitrogen atom of N-Propyl-1-butanamine allows it to coordinate with metal atoms on the surface, leading to its adsorption. The presence of the propyl and butyl alkyl chains contributes to the formation of a hydrophobic layer, which further repels corrosive aqueous species. The effectiveness of an amine as a corrosion inhibitor is dependent on several factors, including its concentration, the temperature, and the nature of the metallic surface and the corrosive environment.

Studies on related compounds, such as n-butylamine, have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these amines on steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal.

The following table summarizes the key aspects of corrosion inhibition by amines.

| Feature | Mechanism of Action |

| Adsorption Center | The nitrogen atom with its lone pair of electrons acts as the primary site for adsorption onto the metal surface. |

| Protective Film | The adsorbed amine molecules form a physical barrier, and the alkyl chains create a hydrophobic layer. |

| Inhibition Type | Can act as anodic, cathodic, or mixed-type inhibitors depending on their influence on the electrochemical corrosion reactions. |

| Adsorption Isotherm | The relationship between the inhibitor concentration and the surface coverage can often be described by models such as the Langmuir isotherm. |

Roles as Chemical Intermediates in Complex Molecule Synthesis

Secondary amines like N-Propyl-1-butanamine are valuable intermediates in organic synthesis due to the reactivity of the N-H bond and the ability of the nitrogen atom to act as a nucleophile. nih.gov These characteristics make them suitable starting materials for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

Precursor in Pharmaceutical Synthesis

The amine functional group is a common feature in many active pharmaceutical ingredients (APIs), where it can play a role in receptor binding, solubility, and bioavailability. nih.gov While specific examples of marketed drugs synthesized directly from N-Propyl-1-butanamine are not readily found in the literature, its structure represents a common motif in medicinal chemistry.

Secondary amines are often used in the synthesis of more complex amine-containing scaffolds through reactions such as N-alkylation, acylation, and reductive amination. These reactions allow for the introduction of the N-propyl-N-butylamino moiety into a larger molecular framework, potentially leading to compounds with desired pharmacological activity. The general importance of alkylamines in pharmaceuticals is underscored by the fact that they are present in a significant portion of all pharmaceutical compounds. nih.gov

Building Block for Agrochemicals

Similar to the pharmaceutical industry, the agrochemical sector utilizes a vast array of nitrogen-containing compounds as active ingredients in herbicides, fungicides, and insecticides. nih.gov Secondary amines can serve as key building blocks in the synthesis of these agrochemicals.

For instance, the amine group can be incorporated into a larger molecule to confer specific biological activity or to modify the physicochemical properties of the compound, such as its solubility and soil mobility. While specific, commercially available agrochemicals derived directly from N-Propyl-1-butanamine are not prominently documented, the synthesis of various fungicides and herbicides often involves the use of secondary amines as starting materials or key intermediates. mdpi.comresearchgate.net The structural diversity offered by different alkyl substituents on the nitrogen atom allows for the fine-tuning of the biological efficacy and selectivity of the final agrochemical product.

Intermediate in Specialty Chemical Production (e.g., Surfactants, Fuel Additives)

N-Propyl-1-butanamine, as a secondary aliphatic amine, serves as a versatile precursor and intermediate in the synthesis of a variety of specialty chemicals. While specific large-scale applications are not as widely documented as those for more common amines, its chemical structure is amenable to reactions used in producing surfactants and fuel additives. Alkyl amines are fundamental building blocks for these materials.

In the context of surfactants , the secondary amine group of N-propyl-1-butanamine can be functionalized through processes like ethoxylation or propoxylation to create non-ionic surfactants. Alternatively, it can be quaternized to form cationic surfactants, which are used as fabric softeners, corrosion inhibitors, and biocides. The butyl and propyl chains contribute to the hydrophobic character of the resulting molecule, a key feature for surfactant action.

As an intermediate for fuel additives , N-propyl-1-butanamine can be used to synthesize corrosion inhibitors and detergents. The nitrogen atom can adhere to metal surfaces, forming a protective film that prevents corrosion in pipelines and fuel tanks. Furthermore, derivatives of alkyl amines are reacted to produce polyisobutylene (B167198) (PIB)-amines, which act as detergents in gasoline to prevent the buildup of deposits in fuel injectors and intake valves.

Catalytic and Reagent Applications in Organic Transformations

The chemical reactivity of N-Propyl-1-butanamine, specifically the nucleophilic and basic nature of its secondary amine group, allows it to function as both a catalyst component and a reagent in various organic reactions.

N-Propyl-1-butanamine has been identified as an effective auxiliary base that can also function as a nucleophilic catalyst. google.comgoogle.com In this role, it facilitates reactions by neutralizing acidic byproducts while actively participating in the reaction mechanism to increase the rate of transformation. google.com Its utility is noted in a variety of synthetic processes, including silylations, phosphorylations, and the preparation of (thio)phosphoric acid derivatives. google.comgoogleapis.com For example, in reactions that liberate strong acids, N-propyl-1-butanamine acts as an acid scavenger, driving the reaction equilibrium toward the desired product. googleapis.com Furthermore, it has been employed in copper-catalyzed hydroamination reactions, specifically in the reaction of arylacetylenes with secondary amines to produce enamines, which are valuable synthetic intermediates. enscm.fr

| Catalytic Application | Role of N-Propyl-1-butanamine | Reaction Type |

| Acid Scavenging | Auxiliary Base | Silylation, Phosphorylation |

| Nucleophilic Catalysis | Catalyst Component | (Thio)phosphoric acid derivative synthesis |

| Hydroamination | Reagent/Solvent | Copper-catalyzed addition to alkynes |

In peptide synthesis, the protection of the alpha-amino group of amino acids is crucial. libretexts.org The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group due to its stability and its lability under basic conditions. masterorganicchemistry.com The deprotection mechanism is a base-mediated beta-elimination. Secondary amines are the preferred reagents for this transformation because they efficiently trap the liberated dibenzofulvene (DBF) intermediate, preventing side reactions. masterorganicchemistry.com

While piperidine (B6355638) is the most common reagent used for Fmoc removal, other secondary amines can also perform this function. N-Propyl-1-butanamine, as a secondary amine, is chemically suited for this role. The deprotection process involves the abstraction of the acidic proton on the fluorene (B118485) ring by the amine, followed by elimination to release the free amino group of the peptide and the DBF-amine adduct. Although not a conventionally cited reagent for this purpose, its fundamental chemical properties align with the requirements for an Fmoc deprotection agent.

| Reagent Property | Piperidine (Standard) | N-Propyl-1-butanamine (Potential) |

| Amine Type | Secondary | Secondary |

| Mechanism | Base-mediated β-elimination | Base-mediated β-elimination |

| Function | Removes Fmoc group, scavenges DBF | Can remove Fmoc group, scavenges DBF |

| Common Usage | Standard reagent in solid-phase peptide synthesis | Not commonly used, but chemically viable |

Investigations in Biological Research

The structural motif of N-propyl-1-butanamine, an asymmetric secondary amine, represents a simple scaffold that can be elaborated upon to create molecules for biological investigation. While the compound itself is not a prominent biological probe, its structure is relevant to the principles of ligand design and the study of cellular processes.

The development of new therapeutic agents often involves designing molecules (ligands) that can bind with high affinity and selectivity to specific biological targets like receptors or enzymes. nih.gov The amine functional group is a common feature in many biologically active compounds, as it can be protonated at physiological pH to form a positively charged ammonium (B1175870) ion, which can engage in strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket.

Derivatives of simple amines are frequently synthesized and evaluated for their ability to target specific receptors. For instance, complex amine-containing structures are designed as selective antagonists for opioid receptors or as modulators for the androgen receptor. nih.govnih.gov A molecule like N-propyl-1-butanamine could serve as a foundational fragment in a medicinal chemistry program, where the propyl and butyl groups are systematically modified or replaced to optimize binding interactions and achieve desired selectivity for a given biological target.

Selective ligands, developed through the principles of rational drug design, are indispensable tools for studying cellular pathways. By binding to a specific receptor, a ligand can either activate (agonist) or block (antagonist) a signaling cascade, allowing researchers to elucidate the function of that receptor in a complex biological system. nih.gov

While N-propyl-1-butanamine itself is not used for this purpose, its more complex derivatives designed for specific receptors could be. For example, a novel, highly selective antagonist for a particular neurotransmitter receptor could be used in cell culture experiments or in vivo models to probe the physiological and behavioral outcomes of blocking that specific pathway. The study of enzyme interactions and the modulation of receptor binding by amine-containing compounds are key methods for dissecting cellular processes. Therefore, the broader class of compounds to which N-propyl-1-butanamine belongs is fundamental to creating the molecular tools needed for this area of research.

Future Research Directions and Emerging Areas

Development of Novel N-Propyl-1-butanamine Derivatives

The structural backbone of N-propyl-1-butanamine provides a versatile scaffold for the synthesis of new derivatives with tailored properties. Research in this area is focused on introducing various functional groups to the parent molecule to modulate its physical, chemical, and biological characteristics.

One area of interest is the synthesis of derivatives with potential pharmaceutical applications. For instance, the creation of N-propyl oxamate (B1226882) derivatives has been explored for their role in cancer research. Another significant area of investigation involves the synthesis of N-nitroso-N-propyl-1-butanamine, a compound of interest in toxicological studies. osha.gov The development of novel derivatives also extends to materials science, where modifications to the alkyl chains can influence properties like solubility, viscosity, and reactivity, making them suitable for use as precursors in the synthesis of surfactants and corrosion inhibitors.

Future research will likely focus on computational modeling to predict the properties of novel derivatives before their synthesis, thereby streamlining the discovery process. The systematic exploration of structure-activity relationships will be crucial in designing derivatives with enhanced efficacy for specific applications.

| Derivative Class | Potential Application Area | Research Focus |

| Oxamates | Pharmaceuticals | Anticancer agents |

| Nitrosoamines | Toxicology | Carcinogenesis studies osha.gov |

| Functionalized Alkylamines | Materials Science | Surfactants, Corrosion Inhibitors |

Exploration of Advanced Catalytic Systems

The efficient and selective synthesis of N-propyl-1-butanamine and its derivatives is highly dependent on the catalytic systems employed. Current research is actively exploring novel catalysts to improve reaction yields, reduce energy consumption, and minimize the formation of byproducts.

A promising approach involves the use of supported metal catalysts. For example, nickel-supported hydroxyapatite (B223615) (Ni/HAP) has demonstrated high activity and selectivity for propanol (B110389) amination, a related reaction. escholarship.org The principles from such systems could be adapted for the synthesis of N-propyl-1-butanamine. Research into bimetallic catalysts, such as those containing nickel and copper (Ni-Cu), is also underway to enhance catalytic performance in amination reactions. google.com

Future investigations will likely focus on the development of nanocatalysts, which offer a high surface-area-to-volume ratio and unique electronic properties, potentially leading to enhanced catalytic activity. The use of computational chemistry to design catalysts with optimal active sites for specific amination reactions is another burgeoning area of research.

| Catalyst Type | Key Features | Potential Advantages |

| Nickel-supported hydroxyapatite (Ni/HAP) | High activity and selectivity in propanol amination escholarship.org | Improved yield and purity |

| Nickel-Copper (Ni-Cu) Bimetallic | Enhanced catalytic performance google.com | Increased reaction rates |

| Nanocatalysts | High surface area, unique electronic properties | Higher efficiency, milder reaction conditions |

Integration of N-Propyl-1-butanamine in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. N-propyl-1-butanamine and its derivatives have the potential to play a role in more sustainable chemical practices. Alkyl amines, as a class of compounds, are utilized in water treatment processes, highlighting a potential application in environmental remediation.

Future research could explore the use of N-propyl-1-butanamine as a biodegradable solvent or as a component in the synthesis of environmentally friendly polymers. Its basic nature also makes it a candidate for use as a carbon capture agent, where it could reversibly react with CO2. The development of synthetic routes to N-propyl-1-butanamine that utilize renewable feedstocks and energy-efficient catalytic processes would further enhance its sustainability profile.

| Application Area | Sustainability Aspect | Research Goal |

| Water Treatment | Environmental Remediation | Development of more effective and biodegradable treatment agents |

| Green Solvents | Reduced Environmental Impact | Replacement of volatile and toxic organic solvents |

| Carbon Capture | Climate Change Mitigation | Design of efficient and reversible CO2 scrubbing systems |

High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of chemical compounds for a specific biological or chemical activity. nih.govmdpi.com This technology can be leveraged to discover novel applications for N-propyl-1-butanamine and its derivatives.

Libraries of N-propyl-1-butanamine derivatives can be screened against a wide range of biological targets, such as enzymes and receptors, to identify potential new drug candidates. enamine.net In materials science, HTS can be used to quickly evaluate the performance of different derivatives as, for example, corrosion inhibitors or surfactants. The data generated from HTS can also be used to build predictive models that can guide the design of new compounds with desired properties.

The integration of HTS with artificial intelligence and machine learning algorithms represents a frontier in this field. These computational tools can analyze the vast datasets generated by HTS to identify subtle structure-activity relationships and accelerate the discovery of new applications for N-propyl-1-butanamine and its derivatives.

| Screening Target | Potential Outcome | Enabling Technology |

| Biological Assays | Discovery of new drug leads enamine.net | Robotic automation, miniaturized assays nih.gov |

| Material Properties | Identification of novel performance chemicals | Automated material testing platforms |

| Chemical Reactivity | Uncovering new catalytic activities | Parallel reaction screening systems |

常见问题

Basic Research Questions

Q. What are the standard analytical techniques for verifying the identity and purity of N-propyl-1-butanamine in synthetic chemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. For example, -NMR can resolve signals for the propyl and butyl chains (e.g., δ 0.8–1.5 ppm for alkyl protons), while MS provides molecular ion peaks matching the molecular weight (CHN, 115.22 g/mol). Purity is assessed via gas chromatography (GC) with flame ionization detection, ensuring no residual solvents or byproducts remain .

Q. How is N-propyl-1-butanamine synthesized, and what are common challenges in its purification?

- Methodological Answer : A typical route involves alkylation of 1-butanamine with propyl halides under basic conditions. Challenges include controlling regioselectivity and minimizing dialkylation byproducts. Purification often employs fractional distillation (due to its boiling point ~130–140°C) or column chromatography. Purity validation via GC-MS or -NMR is essential to confirm the absence of N,N-dipropyl derivatives .

Q. What spectral databases are authoritative for cross-referencing N-propyl-1-butanamine’s physicochemical properties?

- Methodological Answer : The NIST Chemistry WebBook and EPA/NIH Mass Spectral Database provide validated data. For instance, NIST lists the CAS Registry Number (20193-21-9) and InChIKey, while the EPA/NIH database includes fragmentation patterns for distinguishing structural isomers (e.g., distinguishing N-propyl from tert-butyl derivatives via m/z 58 vs. 57 base peaks) .

Advanced Research Questions

Q. How can contradictory reports on N-propyl-1-butanamine’s reactivity in alkylation reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution, while non-polar solvents could lead to elimination. Systematic kinetic studies under controlled conditions (temperature, solvent, base strength) are recommended. Cross-referencing with PubChem reaction datasets can identify optimal conditions .

Q. What experimental designs are suitable for evaluating N-propyl-1-butanamine’s role in dopamine receptor modulation?

- Methodological Answer : In vitro receptor-binding assays (e.g., competitive displacement of -spiperone in striatal membranes) quantify affinity. Behavioral tests in rodent models (e.g., rotational behavior in 6-OHDA-lesioned rats) assess in vivo activity. Steric parameters, such as comparing N-propyl vs. N-ethyl analogs, clarify receptor cavity size requirements, as shown in dopamine agonist studies .

Q. How does N-propyl-1-butanamine’s structural flexibility influence its applications in cancer research?

- Methodological Answer : Derivatives like N-propyl oxamate inhibit lactate dehydrogenase C (LDHC) in MDA-MB-231 breast cancer cells. Experimental designs should include dose-response assays (e.g., 0–10 mM concentrations) and controls (LDHC-negative MCF7 cells) to isolate effects. Apoptosis markers (Bcl-2, Bax) via western blotting confirm mechanistic specificity, avoiding confounding results .

Data Contradiction Analysis

Q. Why do mass spectral databases show variability in fragmentation patterns for N-propyl-1-butanamine derivatives?

- Methodological Answer : Isomeric byproducts (e.g., N-nitroso vs. N-nitro derivatives) produce distinct fragmentation. For example, N-nitroso-N-propyl-1-butanamine (CHNO) shows a molecular ion at m/z 157, while the nitro derivative (CHNO) peaks at m/z 158. High-resolution MS (HRMS) and isotopic labeling clarify ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。